molecular formula C7H6O2S B013648 3-Mercaptobenzoic acid CAS No. 4869-59-4

3-Mercaptobenzoic acid

Cat. No. B013648
CAS RN: 4869-59-4
M. Wt: 154.19 g/mol
InChI Key: RSFDFESMVAIVKO-UHFFFAOYSA-N
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Patent
US07456200B2

Procedure details

Methyl iodide (0.972 mL) was added to a mixture of 3-mercapto-benzoic acid (601 mg, 3.9 mmol) and potassium carbonate (2.7 g, 19.5 mmol) in DMF (8 mL) in an ice-bath. After the reaction was warmed to room temperature and stirred for 1hour, the reaction mixture was diluted with ethyl acetate, washed with water (3×), dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-methylsulfanyl-benzoic acid methyl ester (684 mg, 96%, yellow oil). 1H NMR (CDCl3), δ (ppm): 7.90 (s, 1H), 7.80 (d, 1H), 7.44 (d, 1H), 7.35 (t, 1H), 3.92 (s, 3H), 2.53 (s, 3H).
Quantity
0.972 mL
Type
reactant
Reaction Step One
Quantity
601 mg
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[SH:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)C(O)=O.[C:13](=[O:16])([O-])[O-].[K+].[K+].CN([CH:22]=[O:23])C>C(OCC)(=O)C>[CH3:13][O:16][C:22](=[O:23])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([S:3][CH3:1])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.972 mL
Type
reactant
Smiles
CI
Name
Quantity
601 mg
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 684 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.